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rubber elongation factor - 127497-36-3

rubber elongation factor

Catalog Number: EVT-1521055
CAS Number: 127497-36-3
Molecular Formula: C14H11NO3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Rubber elongation factor belongs to a class of proteins that are integral to rubber biosynthesis. It is classified based on its molecular weight, structure, and functional characteristics. The protein is known for its high hydrophobicity and ability to form amyloid structures, distinguishing it from other proteins involved in rubber synthesis, such as small rubber particle proteins .

Synthesis Analysis

Methods

The synthesis of rubber elongation factor involves various biochemical processes occurring within the latex of Hevea brasiliensis. The gene encoding this protein has been cloned and characterized, revealing a structure consisting of three exons interrupted by two introns. The open reading frame encodes a peptide of 138 amino acids with a molecular weight of approximately 14,700 Da .

Technical Details

The gene for rubber elongation factor has been studied extensively using molecular cloning techniques. The promoter region of this gene has been identified and analyzed for its regulatory functions in transgenic plants. Techniques such as polymerase chain reaction amplification and Southern blotting have confirmed the presence and expression patterns of this gene in various plant tissues .

Molecular Structure Analysis

Structure

Rubber elongation factor exhibits a unique molecular structure characterized by its ability to form aggregates with amyloid properties. Studies utilizing circular dichroism spectroscopy and transmission electron microscopy have shown that REF can adopt β-sheet organized aggregates, which may play a role in its functional properties within latex .

Data

The protein's structure has been further elucidated through various spectroscopic methods, revealing insights into its interactions with lipid membranes that mimic those surrounding rubber particles. This structural analysis is critical for understanding how REF contributes to natural rubber biosynthesis .

Chemical Reactions Analysis

Reactions

Rubber elongation factor is involved in several biochemical reactions that facilitate the elongation of polyisoprene chains during natural rubber synthesis. It interacts with other enzymes such as prenyl transferases and synthases, which catalyze the condensation of isoprenoid precursors like isopentenyldiphosphate and dimethylallyldiphosphate .

Technical Details

The biochemical pathways involving REF include complex interactions with other proteins and substrates within the latex environment. Its role as a facilitator in these reactions underscores its importance in enhancing rubber yield and quality .

Mechanism of Action

Process

The mechanism by which rubber elongation factor operates involves its binding to large rubber particles and subsequent interaction with lipid monolayers surrounding these particles. This interaction aids in stabilizing the polymer structure during synthesis and may also influence stress responses during tapping operations .

Data

Research indicates that REF's unique structural properties allow it to penetrate lipid monolayers more effectively than other related proteins, suggesting a specialized function in maintaining latex integrity during stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

Rubber elongation factor has a molecular mass of approximately 14,600 Da and constitutes a significant portion (10-60%) of the total protein content in Hevea brasiliensis latex. Its hydrophobic nature contributes to its aggregation behavior and interaction with lipid membranes .

Chemical Properties

Chemically, REF is characterized by its affinity for lipids and ability to form amyloid-like structures. These properties are essential for its function in rubber biosynthesis, as they facilitate interactions with other components within the latex environment .

Applications

Scientific Uses

Rubber elongation factor has several scientific applications, primarily in biotechnological research aimed at enhancing natural rubber production. By understanding the genetic and biochemical pathways involving REF, researchers aim to develop transgenic Hevea brasiliensis plants with improved latex yields through overexpression of this key protein . Additionally, insights gained from studying REF may contribute to advancements in agricultural practices and stress management strategies for rubber cultivation.

Molecular Characterization of Rubber Elongation Factor (REF)

Primary Structure and Sequence Analysis

Amino Acid Composition and Sequence Homology

Rubber elongation factor (REF) from Hevea brasiliensis is a 137-amino acid protein with a molecular mass of 14.6 kDa. Its primary structure is distinguished by the complete absence of four amino acids: cysteine, methionine, histidine, and tryptophan. This unique compositional profile contributes to REF's biochemical stability and functional specificity. The protein's amino-terminal region (residues 1-12) is highly enriched in acidic residues, containing five aspartic or glutamic acid residues within this segment. This acidic cluster facilitates electrostatic interactions critical for membrane association and rubber particle binding [2] [8].

Sequence homology analyses reveal that REF belongs to a broader protein family that includes small rubber particle protein (SRPP). Both proteins share significant sequence similarity, particularly in their C-terminal regions, suggesting a common evolutionary origin. However, REF lacks substantial sequence similarity with non-rubber-producing plant proteins, indicating specialized adaptation for rubber biosynthesis. The core structural motif of REF includes repeated sequences rich in alanine, valine, and proline residues that may facilitate hydrophobic interactions with polyisoprene chains [2] [6].

Table 1: Amino Acid Composition of Hevea brasiliensis REF

Amino AcidResidue CountPercentage (%)Functional Significance
Alanine1712.4%Structural flexibility
Valine1410.2%Hydrophobic interactions
Proline128.8%Secondary structure
Acidic residues (Asp+Glu)1813.1%N-terminal charge domain
Cysteine00%Absent
Methionine00%Absent
Histidine00%Absent
Tryptophan00%Absent

Post-Translational Modifications

REF undergoes essential N-terminal acetylation, a co-translational modification that blocks the amino terminus and influences protein-protein interactions. The acetyl group is attached to the initiating alanine residue, forming an acetylalanine moiety. This modification was definitively identified through fast atom bombardment mass spectrometry (molecular ion 1659.9) and enzymatic deblocking experiments using bovine liver acyl-peptide hydrolase, which specifically removes acetylated N-terminal residues. The acetyl group stabilizes the protein against degradation and may facilitate proper orientation on rubber particle surfaces [2] [6].

The acetylation pattern aligns with conserved motifs observed in other N-terminally acetylated plant proteins, particularly the prevalence of alanine at position 1 followed by acidic residues. No other significant post-translational modifications (e.g., glycosylation, phosphorylation) have been identified, consistent with REF's localization on hydrophobic rubber particles where enzymatic modification machinery would be inaccessible [2].

Isoforms and Genetic Variants

Identification of REF Isoforms in Hevea brasiliensis

Advanced proteomic analyses have revealed that REF exists as multiple isoforms in Hevea brasiliensis latex. Two predominant isoforms have been characterized: a 23.6 kDa isoform (222 amino acids) and a 27.3 kDa isoform (258 amino acids). These variants share conserved C-terminal sequences but differ in their N-terminal extensions, likely resulting from alternative splicing or differential promoter usage of the REF gene family. Immunogold electron microscopy and sequential extraction experiments confirm that both isoforms are tightly bound to rubber particle surfaces, with preferential localization on larger (>1 µm) particles [3].

The REF gene (1367 bp) contains three exons interrupted by two introns, encoding a 138-amino acid protein. Southern blot analyses indicate that REF is encoded by a small gene family with two members. Expression studies demonstrate that REF transcript levels correlate with latex yield, showing higher expression in high-yielding rubber tree clones compared to low-yielding varieties. Promoter analysis of the REF gene reveals regulatory elements responsive to wounding and ethylene stimulation, consistent with increased latex production upon tapping [3] [6].

Table 2: REF Isoforms in Hevea brasiliensis

IsoformMolecular WeightAmino Acid ResiduesParticle LocalizationBinding Affinity
REF114.6 kDa137All rubber particlesModerate
Isoform A23.6 kDa222Large rubber particlesHigh
Isoform B27.3 kDa258Large rubber particlesHigh

Comparative Analysis of REF Across Rubber-Producing Species

REF homologs exhibit conserved structural features across taxonomically diverse rubber-producing plants. In Ficus carica (fig tree), two REF/SRPP-family proteins (FcREF/SRPP-1 and FcREF/SRPP-2) show 65-72% sequence identity with Hevea REF. Recombinant FcREF/SRPP-1 displays aggregation properties remarkably similar to Hevea REF, forming insoluble fibrillar aggregates when incubated in phosphate-buffered saline. These aggregates exhibit Congo red binding – a hallmark of amyloid-like structures – and develop micrometer-sized precipitates within hours. In contrast, FcREF/SRPP-2 forms smaller, stable aggregates resembling Hevea SRPP behavior, indicating functional divergence within the protein family [4] [5].

Comparative genomics reveals that REF-like sequences exist in other rubber-producing species including Taraxacum kok-saghyz (Russian dandelion) and Parthenium argentatum (guayule), though with lower sequence conservation (45-55% identity). The N-terminal charge domain and hydrophobic core regions show the highest conservation, suggesting preserved mechanistic roles in rubber particle stabilization. Notably, the absence of cysteine, methionine, histidine, and tryptophan is conserved across all examined REF homologs, reinforcing their functional importance [4] [5].

Table 3: REF Homologs in Rubber-Producing Plants

SpeciesProtein NameSize (kDa)Sequence Identity to HbREFAggregation Properties
Hevea brasiliensisREF14.6100%Rapid precipitation
Ficus caricaFcREF/SRPP-1~2472%Fibril formation
Ficus caricaFcREF/SRPP-2~2765%Stable suspension
Taraxacum brevicorniculatumTbREF22.558%Particle association

Structural Motifs and Functional Domains

Charged Residues and Their Role in Protein Localization

The amino-terminal domain (residues 1-30) of REF contains a striking concentration of acidic residues, forming a highly charged region critical for electrostatic interactions. This domain features a conserved motif with five acidic residues (D/E) within the first 12 amino acids, creating a localized negative charge field. Mutagenesis studies indicate this region mediates initial contact with the positively charged surfaces of rubber particles, which contain phospholipid membranes with amine headgroups. The charged domain likely acts as an anchoring module, positioning the hydrophobic core of REF for optimal interaction with polyisoprene chains [2] [6] [8].

Beyond membrane association, the charged N-terminus facilitates protein-protein interactions within the rubber biosynthesis complex. REF interacts with cis-prenyltransferase (CPT), the key enzyme in polyisoprene chain elongation. Biochemical reconstitution experiments demonstrate that removal of the N-terminal acidic region via proteolytic cleavage abolishes REF's ability to support rubber biosynthesis, confirming its functional necessity. Molecular modeling suggests the acidic cluster forms salt bridges with basic residues on CPT, aligning the enzyme complex optimally for isopentenyl pyrophosphate condensation [6] [8].

Absence of Cysteine, Methionine, Histidine, and Tryptophan

The systematic exclusion of cysteine, methionine, histidine, and tryptophan from REF's sequence represents a remarkable evolutionary adaptation. This unique compositional profile confers multiple functional advantages:

  • Oxidative Stability: The absence of cysteine and methionine eliminates oxidation-prone sulfur-containing residues, essential for a protein exposed to the highly oxidative environment of latex [2].
  • Reduced Metal Binding: Without histidine residues, REF does not coordinate transition metals that could catalyze oxidative degradation of rubber polymers [6].
  • Structural Flexibility: Tryptophan absence contributes to conformational plasticity, allowing REF to adopt extended conformations on rubber particle surfaces [2].

The lack of these residues directly impacts REF's aggregation behavior. Unlike typical proteins, REF forms amyloid-like fibrils through non-covalent interactions rather than disulfide bridges. These fibrillar aggregates display characteristic green birefringence when stained with Congo red and exhibit cross-β sheet structure by X-ray diffraction. The aggregation mechanism relies entirely on hydrogen bonding and hydrophobic interactions between β-strand-rich regions, with alanine-valine-proline repeats forming the core of the cross-β structure [4] [5] [7].

Table 4: Functional Implications of Absent Amino Acids in REF

Absent Amino AcidChemical PropertyFunctional Consequence
CysteineThiol groupPrevents disulfide formation enabling structural flexibility
MethionineSulfur-containingEliminates oxidation vulnerability in latex environment
HistidineMetal coordinationAvoids catalytic sites for oxidative degradation
TryptophanLarge aromaticReduces steric constraints for polymer interaction

Properties

CAS Number

127497-36-3

Product Name

rubber elongation factor

Molecular Formula

C14H11NO3S

Synonyms

rubber elongation factor

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